An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a halogenated alkene of interest in various fields of chemical research and development. This document details its chemical identity, physical and chemical properties, and provides illustrative experimental protocols for their determination.
Chemical Identity and Structure
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a four-carbon unsaturated organic compound characterized by the presence of two trifluoromethyl groups, a chlorine atom, and a double bond. It exists as two geometric isomers: (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (cis isomer) and (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (trans isomer).
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₄HClF₆[1] |
| Molecular Weight | 198.49 g/mol [1] |
| CAS Number | 400-44-2 (for the mixture of isomers)[1] |
| 3414-09-3 (for the (Z)-isomer)[2] | |
| 7736-43-8 (for the (E)-isomer)[2] | |
| IUPAC Name | 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |
Physicochemical Properties
The physicochemical properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene are summarized in the tables below. It is important to note that some of the available data does not differentiate between the (E) and (Z) isomers and may represent a mixture.
Table 2: Physical Properties
| Property | Value | Notes |
| Boiling Point | 70 °C at 760 mmHg | For the isomeric mixture. |
| Density | 1.502 g/cm³ | For the isomeric mixture. |
| Vapor Pressure | 142 mmHg at 25 °C | For the isomeric mixture. |
Table 3: Calculated Physicochemical Properties
| Property | Value | Method |
| Enthalpy of Vaporization | 21.43 kJ/mol | Joback Calculated Property |
| LogP (Octanol/Water Partition Coefficient) | 3.234 | Crippen Calculated Property |
| Water Solubility (log10WS) | -3.32 | Crippen Calculated Property |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene are not extensively reported in the available literature. Therefore, the following sections describe representative methodologies that are standard in the field for volatile fluorinated organic compounds.
Synthesis and Purification
A common route for the synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene involves the dehydrohalogenation of a saturated precursor, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[2][3]
Experimental Protocol for Synthesis:
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.
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Reagent Addition: An aqueous solution of potassium hydroxide (KOH) is added to the flask, along with a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr).[3]
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Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.
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Workup: Upon completion, the organic layer is separated from the aqueous layer. The organic phase is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filtered.
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Purification: The crude product, which is a mixture of (E)- and (Z)-isomers, is purified by fractional distillation.[3] The different boiling points of the isomers allow for their separation.
Boiling Point Determination
The boiling point of the purified isomers can be determined using a micro-boiling point apparatus or during fractional distillation.
Experimental Protocol for Boiling Point Determination (Micro Method):
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Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) is used for heating. A small sample of the purified isomer is placed in a capillary tube, which is then attached to a thermometer.
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Procedure: The Thiele tube is gently heated. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Density Measurement
Due to the volatile nature of the compound, density measurements should be performed in a closed system to prevent evaporation. A pycnometer or a vibrating tube densimeter is suitable for this purpose.
Experimental Protocol for Density Measurement (Pycnometer Method):
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Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
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Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The pycnometer is then sealed.
-
Equilibration and Weighing: The filled pycnometer is placed in a thermostatically controlled water bath to reach the desired temperature. Once equilibrated, it is removed, carefully dried, and weighed.
-
Calculation: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Vapor Pressure Measurement
The static method is a common technique for measuring the vapor pressure of volatile liquids.
Experimental Protocol for Vapor Pressure Measurement (Static Method):
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Apparatus: A thermostated sample cell connected to a pressure transducer and a vacuum line is used.
-
Sample Degassing: A small amount of the sample is introduced into the cell and is thoroughly degassed by repeated freeze-pump-thaw cycles.
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Measurement: The sample cell is immersed in a constant-temperature bath. The pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer at various temperatures.
Isomer Characterization
The identification and characterization of the (E) and (Z) isomers of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.[3]
¹⁹F NMR Spectroscopy: The key to distinguishing the isomers is the through-space coupling constant between the fluorine atoms of the two trifluoromethyl groups. The (Z)-isomer typically shows a much smaller coupling constant compared to the (E)-isomer due to the spatial arrangement of the CF₃ groups.[3]
Visualizations
The following diagrams illustrate the logical workflow for the synthesis, purification, and characterization of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, as well as a general workflow for determining its key physicochemical properties.
References
- 1. 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
